molecular formula C₁₂H₁₄N₄O₇ B1140087 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside CAS No. 210418-04-5

4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside

Cat. No. B1140087
M. Wt: 326.26
InChI Key:
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Description

4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is a biomedical compound1. It is extensively utilized as a critical substrate analog to unravel the intricate dynamics of β-galactosidase enzyme activity2. It is prevalently employed in assays targeting the measurement of the pivotal β-galactosidase activity1.



Synthesis Analysis

The synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside involves both chemical and biocatalytic steps3. The α-anomer is prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis3. In another method, 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- and beta-D-mannopyranosides were prepared from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose4.



Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is C12H14N4O71. The IUPAC name is (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside include the chemoselective reduction of azides with hydrogen sulfide4. This reduction readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine4.



Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is 326.261.


Scientific Research Applications

Synthesis and Chemical Modifications

  • The molecule 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside is utilized in various synthetic pathways in carbohydrate chemistry. Cheshev et al. (2002) detailed the synthesis of thioglycoside glycosyl donors with a disaccharide β-D-Gal-(1→3)-D-GalNAc backbone, where the azido group in position 2 of galactosamine enables the formation of α-glycoside bonds. The study highlighted the synthesis of target disaccharides and subsequent transformations, leading to the synthesis of tetrasaccharide asialo-GM1 Cheshev et al., 2002.

Analytical and Biochemical Studies

  • Richard et al. (2005) investigated the biochemical properties of 4-nitrophenyl-2-deoxy-β-d-galactopyranoside, revealing insights into the enzymatic mechanisms of β-galactosidase from Escherichia coli. The study elaborated on the effects of substituting the C2-OH group, providing a detailed kinetic analysis and discussing the implications for the enzyme's catalytic activity Richard et al., 2005.

Molecular Imaging and Gene Expression Studies

  • Celen et al. (2008) explored the potential of phenyl-galactopyranosides, derivatives of 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside, as probes for visualizing LacZ gene expression using positron emission tomography (PET). The research assessed the suitability of the synthesized compounds as LacZ reporter probes, contributing to the field of in vivo molecular imaging Celen et al., 2008.

Safety And Hazards

Currently, there is no specific information available regarding the safety and hazards of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside.


properties

IUPAC Name

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWQZFHYGZLIJI-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221609
Record name 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

CAS RN

210418-04-5
Record name 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210418-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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